(R)C(R)S-S-Propylcysteine sulfoxide

alliinase kinetics substrate affinity enzyme characterization

(R)C(R)S-S-Propylcysteine sulfoxide (CAS 17935-27-2), commonly designated propiin or PCSO, is a non-protein S-alk(en)yl-L-cysteine sulfoxide (ACSO) belonging to the alpha-amino acid class. It functions as an odorless, stable precursor to volatile organosulfur flavor and aroma compounds in Allium vegetables (onion, garlic, leek) through enzymatic cleavage by alliinase (EC 4.4.1.4) upon tissue disruption.

Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
CAS No. 17935-27-2
Cat. No. B3434705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)C(R)S-S-Propylcysteine sulfoxide
CAS17935-27-2
Molecular FormulaC6H13NO3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCCCS(=O)CC(C(=O)O)N
InChIInChI=1S/C6H13NO3S/c1-2-3-11(10)4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
InChIKeyJZKMSAGUCSIIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)C(R)S-S-Propylcysteine Sulfoxide (Propiin, CAS 17935-27-2) – Class, Natural Occurrence, and Functional Context for Procurement Evaluation


(R)C(R)S-S-Propylcysteine sulfoxide (CAS 17935-27-2), commonly designated propiin or PCSO, is a non-protein S-alk(en)yl-L-cysteine sulfoxide (ACSO) belonging to the alpha-amino acid class. It functions as an odorless, stable precursor to volatile organosulfur flavor and aroma compounds in Allium vegetables (onion, garlic, leek) through enzymatic cleavage by alliinase (EC 4.4.1.4) upon tissue disruption [1]. Alongside methiin (S-methyl-), alliin (S-allyl-), and isoalliin (S-1-propenyl-L-cysteine sulfoxide), propiin constitutes one of the four principal ACSOs that determine the sensory, pigment-forming, and bioactive potential of alliaceous plants [2]. Unlike isoalliin, which predominates in onion, or alliin, which predominates in garlic, propiin is taxonomically restricted—detected in only a few, not closely related Allium species—making it a discriminating biomarker and a compound of specialized research and industrial interest [3].

Why (R)C(R)S-S-Propylcysteine Sulfoxide Cannot Be Substituted by Alliin or Isoalliin in ACSO-Dependent Research and Industrial Workflows


The four major S-alk(en)yl-L-cysteine sulfoxides (methiin, alliin, isoalliin, propiin) share a common cysteine sulfoxide backbone but are not functionally interchangeable. Each ACSO bears a structurally distinct S-alk(en)yl substituent (methyl, allyl, 1-propenyl, or propyl) that dictates differential alliinase kinetics—including widely divergent Km values, relative cleavage rates, and activation energies [1]. Upon enzymatic or thermal decomposition, each ACSO yields a unique thiosulfinate and volatile sulfur compound profile with distinct bioactivity spectra (antibacterial, antiplatelet, aroma). Furthermore, the taxonomic distribution of propiin across Allium species is far narrower than that of methiin or isoalliin, making it an essential authentic standard for chemotaxonomic, metabolomic, and food authenticity workflows that cannot be substituted by more abundant ACSOs [2]. Procuring the correct, stereochemically defined ACSO is therefore critical for reproducible experimental outcomes.

Quantitative Differentiation Evidence for (R)C(R)S-S-Propylcysteine Sulfoxide (Propiin) Against Closest ACSO Analogs


Lowest Alliinase Km Among ACSOs – Higher Enzyme Affinity in Leek (Allium porrum) C-S-Lyase

In a purified C-S-lyase (alliinase) preparation from leek (Allium porrum), (+)-S-propyl-L-cysteine sulfoxide (PCSO, propiin) exhibited the lowest Km value among all tested (+)-S-alk(en)yl-L-cysteine sulfoxide substrates, indicating the highest enzyme-substrate binding affinity. By contrast, (+)-S-allyl-L-cysteine sulfoxide (alliin) achieved the highest turnover rate [1]. The activation energy for PCSO cleavage (54 kJ/mol) was substantially higher than that of alliin (28 kJ/mol), indicating a distinct kinetic profile dominated by tight binding rather than rapid catalysis [1].

alliinase kinetics substrate affinity enzyme characterization Allium biochemistry

Divergent Alliinase Relative Activity: Propiin ~15% of Alliin, ~5% of Isoalliin Across Allium Species

Comparative alliinase substrate profiling across multiple Allium species demonstrates that propiin is cleaved with approximately 15% of the activity measured for L-(+)-alliin in Allium cepa × Allium globosum and Allium cepa × Allium saxatile preparations, and approximately 5% of the activity measured for L-(+)-isoalliin in several other Allium species [1]. In garlic (Allium sativum) alliinase, S-propyl-L-cysteine sulfoxide exhibited a Km of 1.1 mM, compared to 2.2 mM for S-allyl-L-cysteine sulfoxide (alliin) [2]. This dual profile—lower Km (higher affinity) but lower relative Vmax—distinguishes propiin from all other major ACSOs.

substrate specificity alliinase activity inter-species comparison ACSO profiling

Highest C115H Mutant Methionine γ-Lyase Cleavage Rate Among (±)-S-Alk(en)yl-L-Cysteine Sulfoxides for Antibacterial Thiosulfinate Production

In a non-alliinase catalytic system using the C115H mutant methionine γ-lyase (MGL) from Citrobacter freundii, (±)-propiin was cleaved with the highest rate compared to all other (±)-S-alk(en)yl-L-cysteine sulfoxides tested, including (±)-butiin [1]. The resulting thiosulfinate mixture derived from (±)-propiin exhibited antibacterial activity comparable to mixtures derived from S-allyl-L-cysteine sulfoxide (alliin) and S-methyl-L-cysteine sulfoxide (methiin) against Gram-positive and Gram-negative bacteria [1]. This system advantageously cleaves both (+)- and (−)-diastereomers equally, unlike alliinase which preferentially cleaves only the natural (+)-diastereomers, thereby enabling utilization of racemic synthetic propiin at full efficiency [1].

thiosulfinate bioproduction methionine γ-lyase antibacterial agent synthesis biocatalysis

Species-Restricted Natural Occurrence – Propiin Absent from Major Allium Species, Enabling Its Use as a Discriminatory Biomarker

HPLC quantification of S-alk(en)yl-L-cysteine sulfoxides across eight Allium species revealed that S-propyl cysteine sulfoxide (propiin) was not detected in any of the major culinary Allium species examined, including onion (Allium cepa TG 1015Y), garlic (Allium sativum), giant garlic, leek, shallot, chive, Chinese chive, and Japanese bunching onion [1]. In contrast, methiin (MeCSO), alliin (AlCSO, 3.2–9.8 mg/g fresh wt in garlic), and isoalliin (PeCSO, 0.3–2.2 mg/g fresh wt in onion) were abundant and widely distributed [1]. Subsequent broader surveys confirmed that (+)-S-propyl-L-cysteine sulfoxide was detected in only a few, not closely related, Allium species [2].

chemotaxonomy food authenticity ACSO profiling Allium metabolomics

Cooking-Method-Dependent Propiin Retention Distinct from Isoalliin in Processed Onion

LC/ESI-MS/MS analysis of S-alk(en)yl-L-cysteine sulfoxides in heat-processed onions demonstrated that propiin content ranged from 0.15 to 1.67 g/100 g dry weight (DW) across boiling, frying, steaming, and microwaving treatments, while isoalliin ranged from 0.34 to 3.32 g/100 g DW [1]. ACSO contents increased by 34.2–568.0% during frying, steaming, and microwaving, but decreased by 32.6–69.4% during boiling [1]. The differential retention pattern of propiin versus isoalliin under identical thermal conditions provides a quantitative basis for selecting propiin as a process-specific marker.

food processing thermal stability organosulfur retention onion quality

Thermal Decomposition Yields a Distinct Volatile Sulfur Profile Compared to S-Propylcysteine – Implications for Aroma Research

Controlled thermal degradation of S-propyl-L-cysteine sulfoxide (propiin) versus its reduced analog S-propyl-L-cysteine in closed model systems (80–200 °C, 0–98% water, 1–60 min) generated fundamentally different volatile sulfur profiles. Propiin predominantly yielded dipropyl disulfide, dipropyl trisulfide, propylthiol, and dipropyl thiosulfonate, whereas S-propylcysteine generated dipropyl disulfide and 2-(propylthio)ethylamine as major products [1]. Both precursors also generated substantial amounts of alkyl- and alkylthio-substituted pyridines [1]. This divergence demonstrates that the sulfoxide oxidation state is a critical determinant of aroma compound formation during culinary processing.

aroma chemistry thermal degradation volatile sulfur compounds flavor precursor

High-Value Application Scenarios for (R)C(R)S-S-Propylcysteine Sulfoxide (Propiin) Supported by Quantitative Differentiation Evidence


ACSO-Specific Alliinase Kinetics and Enzyme Characterization Studies

Propiin's uniquely low Km combined with its moderate Vmax (15% of alliin, 5% of isoalliin) provides a distinctive kinetic signature for alliinase characterization. Researchers studying substrate specificity across Allium species or engineered alliinase variants require authentic propiin as a substrate to establish complete kinetic profiles (Km, Vmax, Ea). The 54 kJ/mol activation energy for propiin cleavage by leek C-S-lyase [1] versus 28 kJ/mol for alliin [1] represents a >1.9-fold difference that can serve as a diagnostic parameter for enzyme isoform identification. Garlic alliinase Km values (1.1 mM for propiin vs. 2.2 mM for alliin) [2] further support propiin as a high-affinity probe substrate.

Biotechnological Production of Antibacterial Thiosulfinates via C115H MGL Catalysis

The C115H mutant methionine γ-lyase system cleaves (±)-propiin at the highest rate among all tested (±)-S-alk(en)yl-L-cysteine sulfoxides [3], and processes both diastereomers equally—unlike alliinase which is stereoselective for (+)-forms. This makes racemic synthetic propiin a cost-efficient substrate for large-scale biosynthesis of propyl-propane-thiosulfinate (PTS) and related antibacterial organosulfur compounds. The resulting thiosulfinates exhibit antibacterial activity comparable to alliin-derived and methiin-derived thiosulfinates [3]. Industrial users developing biocatalytic routes to Allium-derived antimicrobials should prioritize propiin as the kinetically optimal MGL substrate.

Chemotaxonomic and Food Authenticity Reference Standards

Propiin's absence from all major culinary Allium species—confirmed by HPLC across eight species including onion, garlic, leek, and chive [4]—makes it an indispensable authentic standard for metabolomics laboratories conducting Allium chemotaxonomy, adulteration detection, or biodiversity screening. Its detection is restricted to only a few, not closely related Allium species [5]. Analytical reference material suppliers and food testing laboratories require certified propiin to establish retention time and mass spectral libraries for non-targeted and targeted ACSO profiling methods.

Thermal Processing and Flavor Chemistry Model System Studies

Propiin thermally degrades to a volatile profile dominated by dipropyl disulfide, dipropyl trisulfide, propylthiol, and dipropyl thiosulfonate, which is qualitatively distinct from the profile of its reduced precursor S-propylcysteine [6]. Food scientists modeling aroma generation during onion cooking or designing process flavorings require pure propiin—not generic S-propylcysteine—to accurately reconstitute the thiosulfonate and trisulfide volatiles characteristic of thermally processed Allium vegetables. Cooking-method-dependent retention data (propiin: 0.15–1.67 g/100 g DW across four methods) [7] provide quantitative benchmarks for process optimization studies.

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